![molecular formula C19H26N2O B11056797 4-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]oct-7-en-2-yn-4-ol](/img/structure/B11056797.png)
4-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]oct-7-en-2-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-7-OCTEN-2-YN-4-OL is a complex organic compound that features a piperidine ring, a pyridine ring, and an octen-2-yn-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-7-OCTEN-2-YN-4-OL typically involves multi-step organic reactions. One common method includes the conjugate addition of an enamine to an alkynone followed by a thermal cyclodehydration . This process requires precise control of reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-7-OCTEN-2-YN-4-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-7-OCTEN-2-YN-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-7-OCTEN-2-YN-4-OL involves its interaction with specific molecular targets and pathways. The piperidine and pyridine rings can interact with enzymes and receptors, modulating their activity. This compound may also participate in signaling pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
- 2-AMINO-4-(1-PIPERIDINE) PYRIDINE
- 4-METHYL-1-(2-PIPERIDINO)-7-OCTEN-2-YN-4-OL
Uniqueness
4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-7-OCTEN-2-YN-4-OL is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C19H26N2O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-methyl-1-(2-pyridin-3-ylpiperidin-1-yl)oct-7-en-2-yn-4-ol |
InChI |
InChI=1S/C19H26N2O/c1-3-4-11-19(2,22)12-8-15-21-14-6-5-10-18(21)17-9-7-13-20-16-17/h3,7,9,13,16,18,22H,1,4-6,10-11,14-15H2,2H3 |
InChI Key |
LUERPQAHIPSSOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)(C#CCN1CCCCC1C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.